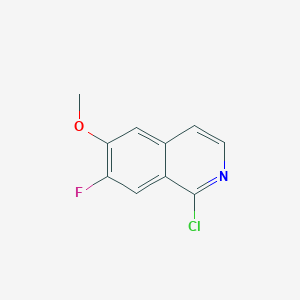

1-Chloro-7-fluoro-6-methoxyisoquinoline

Description

Historical Context of Isoquinoline (B145761) Derivatives in Chemical Research

The history of isoquinoline chemistry began in the late 19th century with its initial isolation from coal tar. numberanalytics.com Early research focused on elucidating the structure and reactivity of the parent molecule. This foundational work paved the way for the discovery of a wide array of naturally occurring isoquinoline alkaloids, particularly from plant families such as Papaveraceae (poppy) and Berberidaceae (barberry). amerigoscientific.com Compounds like morphine, codeine, and berberine (B55584) became critical subjects of study, driving the development of classic synthetic methodologies aimed at replicating these complex natural products. nih.gov Seminal reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses were developed during this era, providing the first reliable routes to the isoquinoline core and remaining relevant in contemporary synthesis. acs.org

Contemporary Significance of Substituted Isoquinolines in Academic Disciplines

Today, the isoquinoline framework is recognized as a "privileged scaffold" in drug discovery, meaning its structure frequently appears in biologically active compounds. nih.govrsc.org Isoquinoline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. amerigoscientific.comijpsjournal.com This has spurred significant interest in developing novel synthetic methods, such as transition-metal-catalyzed C-H activation and microwave-assisted reactions, to efficiently create diverse libraries of substituted isoquinolines for biological screening. ijpsjournal.comorganic-chemistry.org

Beyond medicine, isoquinoline derivatives are finding applications in materials science. Their unique electronic and photophysical properties are being harnessed to create organic light-emitting diodes (OLEDs), fluorescent sensors, and specialized polymers. numberanalytics.comamerigoscientific.comnih.gov The ability to tune the electronic characteristics of the molecule through substitution makes the isoquinoline core a versatile building block for advanced materials. amerigoscientific.com

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-7-fluoro-6-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c1-14-9-4-6-2-3-13-10(11)7(6)5-8(9)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGOAHVKZIEDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619525 | |

| Record name | 1-Chloro-7-fluoro-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630422-99-0 | |

| Record name | 1-Chloro-7-fluoro-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 7 Fluoro 6 Methoxyisoquinoline

Established Synthetic Pathways for Isoquinoline (B145761) Scaffolds

The foundational approaches to the isoquinoline core have been refined over more than a century, each offering distinct advantages depending on the available precursors and desired substitution patterns.

First described independently by Cäsar Pomeranz and Paul Fritsch in 1893, the Pomeranz-Fritsch reaction is a robust method for synthesizing isoquinolines. thermofisher.comwikipedia.org The process involves the acid-catalyzed cyclization of a benzalaminoacetal, which is itself formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.org The reaction is typically promoted by strong acids such as concentrated sulfuric acid. thermofisher.comwikipedia.org

The mechanism proceeds through the formation of a Schiff base (the benzalaminoacetal), followed by an intramolecular electrophilic aromatic substitution to close the ring. wikipedia.org Subsequent elimination of alcohol molecules under the acidic conditions leads to the aromatic isoquinoline system. wikipedia.org

For the synthesis of halogenated isoquinolines, the Pomeranz-Fritsch reaction can be adapted by using appropriately substituted precursors. A halogenated benzaldehyde, for instance, would result in an isoquinoline with the halogen on the benzene (B151609) ring portion of the scaffold. The reaction's success can be influenced by the electronic nature of the substituents, but it remains a viable route for a variety of isoquinoline derivatives. organicreactions.org Modifications to the reaction, such as the Bobbitt-modification, can also yield tetrahydroisoquinolines, which may then be oxidized to the fully aromatic isoquinoline. thermofisher.com

The Bischler-Napieralski reaction is a widely used method for preparing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgnrochemistry.com This electrophilic aromatic substitution requires a dehydrating agent, with phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) being the most common reagents. nrochemistry.comorganic-chemistry.org The reaction is particularly effective for arenes bearing electron-donating groups, which activate the ring toward cyclization. nrochemistry.com

The general mechanism can proceed through a nitrilium ion intermediate, which then undergoes intramolecular attack by the electron-rich aromatic ring to form the new heterocyclic ring. wikipedia.orgorganic-chemistry.org The initial product is a 3,4-dihydroisoquinoline, which must be subsequently dehydrogenated (oxidized) to yield the final aromatic isoquinoline. wikipedia.org

This method has proven to be highly versatile and is suitable for preparing halogenated derivatives. Studies have demonstrated the successful cyclization of non-activated and halogenated N-phenethylamides, highlighting the reaction's tolerance for such functional groups. nih.gov This makes the Bischler-Napieralski cyclization a key strategy for accessing precursors to halogenated isoquinolines.

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The Pictet-Spengler reaction is fundamentally a special case of the Mannich reaction and typically yields a 1,2,3,4-tetrahydroisoquinoline. wikipedia.orgorganicreactions.org

The reaction is initiated by the formation of a Schiff base, which then protonates to form an electrophilic iminium ion. This ion is then attacked by the electron-rich aryl ring to complete the cyclization. wikipedia.org While the classic reaction produces the saturated heterocyclic ring, modifications are necessary to obtain the aromatic isoquinoline scaffold. This generally involves a subsequent oxidation step to introduce the double bonds and aromatize the newly formed ring. The reaction has been successfully employed for the synthesis of halogenated tetrahydroisoquinoline derivatives. mdpi.comacs.org

Table 1: Comparison of Established Isoquinoline Synthetic Pathways

| Reaction | Key Precursors | Typical Reagents | Initial Product | Adaptation for Halogenated Systems |

|---|---|---|---|---|

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | H₂SO₄ | Isoquinoline | Use of halogenated benzaldehyde precursor |

| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | Applicable to halogenated β-arylethylamides nih.gov |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl) | 1,2,3,4-Tetrahydroisoquinoline | Use of halogenated β-arylethylamine; requires subsequent oxidation |

Targeted Synthesis of 1-Chloro-7-fluoro-6-methoxyisoquinoline

The specific arrangement of substituents on this compound requires a more targeted synthetic sequence, often building upon the classical reactions with carefully chosen precursors and functionalization steps.

A logical retrosynthetic analysis points to 7-fluoro-6-methoxyisoquinolin-1(2H)-one as a key late-stage intermediate. The synthesis of this isoquinolinone core can be envisioned starting from a substituted benzaldehyde, such as 4-fluoro-3-methoxybenzaldehyde . This starting material contains the correct substitution pattern for the final product's benzene ring.

A potential pathway would involve converting the aldehyde into a corresponding β-phenethylamine derivative. This could be followed by acylation and a Bischler-Napieralski-type cyclization. Depending on the specific reaction conditions and workup, this cyclization could lead to the formation of the 7-fluoro-6-methoxyisoquinolin-1(2H)-one intermediate. This molecule exists in tautomeric equilibrium with its 1-hydroxyisoquinoline (B23206) form, which is crucial for the subsequent chlorination step.

The introduction of the chlorine atom at the C-1 position is the final key transformation. The C-1 position of the isoquinoline ring is activated toward nucleophilic substitution, especially when the nitrogen is quaternized or when a suitable leaving group is present.

The most common and effective method for this transformation is the treatment of the corresponding isoquinolin-1(2H)-one (also known as an isocarbostyril) with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the classic reagent for this conversion. chemicalbook.com The reaction proceeds by converting the hydroxyl group of the 1-hydroxyisoquinoline tautomer into a better leaving group, which is then displaced by a chloride ion. This method is widely used for converting analogous heterocyclic lactams, such as pyridones and quinolones, into their corresponding chloro-derivatives. chemicalbook.comchemicalbook.com For example, the synthesis of 6-bromo-1-chloroisoquinoline (B57692) is achieved by heating 6-bromo-1-hydroxyisoquinoline with POCl₃. chemicalbook.com Similarly, 1-chloro-7-methoxyisoquinoline (B1592830) can be prepared by reacting 7-methoxyisoquinoline-N-oxide with phosphoryl chloride. chemicalbook.com

Table 2: Reagents for Targeted Synthesis Steps

| Synthetic Step | Precursor Example | Key Transformation | Typical Reagent(s) |

|---|---|---|---|

| Core Scaffold Formation | 4-fluoro-3-methoxy-phenethylamine derivative | Intramolecular Cyclization | POCl₃ or P₂O₅ (Bischler-Napieralski) |

| Selective C-1 Chlorination | 7-fluoro-6-methoxyisoquinolin-1(2H)-one | Hydroxyl to Chlorine Substitution | POCl₃ (Phosphorus oxychloride) chemicalbook.com |

Site-Specific Fluorination Methodologies for the C-7 Position

Achieving site-specific fluorination of aromatic systems, particularly at an unactivated C-H bond like the C-7 position of an isoquinoline, is a significant synthetic challenge. Direct C–H fluorination is an attractive strategy as it avoids the need for pre-functionalized substrates. nih.gov However, controlling the regioselectivity of such reactions is difficult due to the high energy of the intermediate species involved. nih.govacs.org

Modern approaches to directed C-H fluorination on aza-aromatic compounds often employ a directing group to guide the fluorinating agent to a specific position. For instance, copper-mediated C-H radiofluorination has been demonstrated for aromatic carboxylic acids protected as 8-aminoquinoline (B160924) benzamides, showcasing a method for ortho-C–H functionalization. nih.gov While this exemplifies ortho-fluorination relative to a directing group, achieving selectivity at the C-7 position of an isoquinoline would require a synthetic handle or directing group appropriately positioned on the molecule.

The reactivity and selectivity in fluorination reactions are highly dependent on the substrate's electronic and steric properties. beilstein-journals.org For quinolines, a related azaarene, DFT calculations show that the C-4 position has the largest contribution to the lowest unoccupied molecular orbital (LUMO), making it a favorable site for nucleophilic attack. nih.gov This inherent electronic preference underscores the challenge of directing fluorination to other positions like C-7 without strategic synthetic design.

Methoxy (B1213986) Group Introduction at the C-6 Position

The introduction of a methoxy group at the C-6 position of the isoquinoline nucleus is typically accomplished by utilizing a starting material that already contains this functionality prior to the cyclization reaction that forms the heterocyclic core. Classic isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, are well-suited for this approach. These methods generally involve the cyclization of a substituted phenethylamine (B48288) derivative.

For the synthesis of a 6-methoxyisoquinoline, a typical precursor would be 3-methoxyphenethylamine. The presence of the methoxy group on the benzene ring of the precursor directs the cyclization and ensures its incorporation into the final isoquinoline structure at the desired C-6 position. The synthesis of various 6,7-dimethoxyisoquinoline (B95607) derivatives reported in the literature follows this fundamental strategy, highlighting its reliability. ontosight.ai

Emerging Synthetic Approaches to Fluoro- and Methoxy-Substituted Isoquinolines

Recent advances in organic synthesis have provided powerful new tools for the construction of complex heterocyclic systems like substituted isoquinolines. These emerging methods offer alternative and often more efficient pathways to these valuable molecular scaffolds.

Rhodium(III)-Catalyzed C-H Activation in Isoquinoline Synthesis

Rhodium(III)-catalyzed C-H activation has emerged as a robust strategy for the synthesis of highly substituted isoquinolines. acs.org This methodology typically involves the reaction of a benzene-based starting material bearing a directing group with a coupling partner, often an alkyne or its equivalent. The catalyst facilitates the cleavage of a C-H bond ortho to the directing group, followed by an annulation or cyclization cascade to construct the isoquinoline ring. rsc.org

This approach offers high atom economy and functional group tolerance. acs.orgrsc.org Various directing groups and coupling partners have been successfully employed, demonstrating the versatility of this method. acs.orgrsc.org For example, hydroxyl-substituted benzaldimines can undergo Rh(III)-catalyzed C-H activation and annulation with alkynes to yield isoquinoline derivatives. nih.gov

| Catalyst System | Directing Group | Coupling Partner | Key Feature | Reference |

| [CpRhCl2]2 | Hydrazone | Internal Alkynes | Oxidant-free C-C and C-N bond formation with N-N bond cleavage. | acs.org |

| [CpRhCl2]2/AgSbF6 | Benzimidate | Allyl Carbonates | Utilizes allyl carbonates as a versatile C2 synthon. | rsc.org |

| [Cp*Rh(MeCN)3][SbF6]2 | Amidine | α-MsO/TsO/Cl Ketones | Provides access to C4-unsubstituted 1-aminoisoquinolines. | acs.org |

One-Pot Multistep Synthesis Strategies for Fluoroalkylisoquinolines

One-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, provide a highly efficient means of constructing complex molecules by minimizing purification steps and reducing waste. Several such methods have been developed for the synthesis of fluorinated isoquinolines.

One notable example is the microwave-assisted, potassium fluoride-mediated synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles. This reaction proceeds through N-fluoroalkylated ketenimine intermediates and allows for the preparation of a diverse range of substituted isoquinolines. rsc.orgrsc.org Another approach involves a silver-catalyzed intramolecular aminofluorination of alkynes, which provides a cascade pathway to 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines. nih.gov These methods are valuable for their operational simplicity and ability to rapidly build molecular complexity. rsc.org

| Method | Starting Material | Key Reagent(s) | Product Type | Reference |

| Microwave-Assisted Cascade | N-Fluoroalkyl-1,2,3-triazole | Potassium Fluoride | 1-Fluoroalkyl-3-fluoroisoquinolines | rsc.orgrsc.org |

| Silver-Catalyzed Aminofluorination | Alkyne-tethered amides | AgF / Selectfluor | 1-(Trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines | nih.govfigshare.com |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Halides

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings. wikipedia.org The reaction involves the displacement of a leaving group, typically a halide, by a nucleophile. libretexts.org For the SNAr mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, commonly positioned ortho or para to the leaving group. wikipedia.orgyoutube.com

In the context of isoquinoline chemistry, the C-1 position is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. quimicaorganica.org This makes SNAr a viable strategy for introducing substituents at this position. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This inherent reactivity makes SNAr a practical method for installing the chloro group at the C-1 position of an appropriately substituted isoquinoline precursor.

Metal-Catalyzed Fluoroacetyl Carbene Transfer Reactions

The introduction of fluorinated groups into organic molecules is a key strategy in medicinal chemistry. Metal-catalyzed carbene transfer reactions represent an emerging approach for this purpose. researchgate.net These reactions offer a way to form new carbon-carbon bonds while simultaneously incorporating fluorine-containing moieties. acs.orgchemrxiv.org

Recent developments have focused on using stable and easy-to-handle precursors, such as sulfonium (B1226848) salts, to generate fluoroacetyl carbenes under mild conditions. acs.org These carbenes, stabilized by a metal catalyst (often based on earth-abundant metals), can then participate in reactions like cyclopropanations or the Doyle-Kirmse reaction. acs.orgresearcher.life While not a direct method for isoquinoline synthesis, this technology represents a frontier in organofluorine chemistry and provides a potential pathway for the late-stage functionalization of molecules with fluoroacetyl groups. The development of carbene transfer reactions using gem-dihaloalkanes as precursors further expands the scope of these transformations beyond traditional diazo compounds. nsf.gov

Formal meta-C–H-Fluorination of Nitrogen Heterocycles

The selective introduction of a fluorine atom at the meta-position of a nitrogen heterocycle, such as an isoquinoline, is a formidable challenge in synthetic chemistry. The inherent electronic properties of the pyridine (B92270) ring system typically direct electrophilic substitutions to the positions ortho or para to the nitrogen atom, while nucleophilic substitutions occur at the C2 and C4 positions. Directing functionalization to the C3, or meta, position often requires multi-step sequences or specialized directing groups.

A significant breakthrough in this area is the development of a formal meta-C–H-fluorination protocol that proceeds through a dearomatization-rearomatization strategy. acs.orgnih.gov This method circumvents the challenge of the low nucleophilicity of the meta-position in azaarenes by temporarily converting the electron-deficient isoquinoline core into an electron-rich, dearomatized intermediate. orgsyn.org

The process begins with a Huisgen 1,4-dipolar cycloaddition between the isoquinoline and an acetylenedicarboxylate (B1228247), which generates a stable oxazinoisoquinoline adduct. orgsyn.org This dearomatized intermediate behaves as an electron-rich enamine, activating the C3 and C1 positions (corresponding to the meta-positions of the original isoquinoline) toward electrophilic attack.

Subsequent treatment with an electrophilic fluorine source, such as Selectfluor, leads to a highly regioselective fluorination. The reaction exclusively targets the C3-position, which is attributed to the high strength of the newly formed C-F bond, making the reaction kinetically controlled. researchgate.net The final step involves an acid-promoted rearomatization, which eliminates the scaffold and restores the aromatic isoquinoline ring system, now bearing a fluorine atom at the meta-position. researchgate.net This protocol has been shown to be effective for a range of pyridines and isoquinolines, including late-stage functionalization of complex drug precursors. acs.orgresearchgate.net

Table 1: Conceptual Data for Formal meta-C–H-Fluorination of Isoquinolines

| Parameter | Description | Example/Condition | Reference |

|---|---|---|---|

| Strategy | Dearomatization-Rearomatization | Temporary conversion of the isoquinoline ring to an electron-rich intermediate. | acs.orgorgsyn.org |

| Dearomatizing Agent | Acetylenedicarboxylates | Dimethyl acetylenedicarboxylate (DMAD) | orgsyn.org |

| Intermediate | Oxazinoisoquinoline | A stable, isolable, dienamine-type adduct. | orgsyn.orgresearchgate.net |

| Fluorinating Agent | Electrophilic Fluorine Source | Selectfluor (F-TEDA-BF4) | acs.orgresearchgate.net |

| Additives | Fluoride Source / Crown Ether | Potassium Fluoride (KF) and 18-crown-6 (B118740) can trap intermediates and reduce side reactions. | researchgate.net |

| Rearomatization | Acid-Promoted Elimination | Trifluoroacetic acid (TFA) or other strong acids. | researchgate.net |

| Regioselectivity | Exclusive C3-Fluorination | The reaction provides the meta-fluorinated product with high selectivity. | acs.orgresearchgate.net |

Synthetic Route Optimization and Scalability Considerations for this compound

The synthesis of this compound on a large scale requires a robust, efficient, and safe chemical process. While a specific, publicly documented route for this exact molecule is not available, a plausible synthetic pathway can be proposed based on established transformations of isoquinolines. The optimization and scaling of this route would involve addressing key challenges in process chemistry.

Synthetic Route Optimization: The conversion of the isoquinolinone precursor to the final 1-chloro product is the lynchpin of the synthesis. Optimization would focus on several parameters:

Chlorinating Agent: While phosphorus oxychloride is standard, other reagents like thionyl chloride (SOCl₂), oxalyl chloride, or Vilsmeier reagents could be screened for improved yield, selectivity, or milder conditions.

Reaction Conditions: Temperature is a crucial factor. The reaction of heterocyclic ketones with POCl₃ often proceeds in two stages: an initial phosphorylation at lower temperatures, followed by nucleophilic substitution by chloride at higher temperatures (e.g., 70-90 °C). nih.gov Careful temperature control can prevent the formation of impurities.

Work-up and Purification: Quenching excess POCl₃ is highly exothermic and can be hazardous on a large scale. acsgcipr.org Developing a controlled quenching procedure is paramount. Purification would likely involve crystallization or chromatography, with a focus on developing a scalable crystallization method to avoid chromatography.

Table 2: Key Parameters for Optimization of the Chlorination Step

| Parameter | Variable Options | Goal of Optimization | Potential Issues |

|---|---|---|---|

| Chlorinating Reagent | POCl₃, PCl₅, SOCl₂, Oxalyl Chloride | Maximize yield, minimize byproducts, improve safety profile. | Reagent cost, corrosivity, byproduct disposal (e.g., P-containing waste). |

| Temperature | 25 °C to 120 °C | Control reaction rate, prevent decomposition, suppress side reactions. | Runaway reactions, formation of dimeric or polymeric impurities. nih.gov |

| Solvent | Neat (excess reagent), Toluene, Dioxane, Acetonitrile | Improve solubility, moderate reaction, facilitate heat transfer. | Solvent reactivity, high boiling points complicating removal. |

| Additives / Base | None, Triethylamine, DIPEA | Catalyze reaction, scavenge HCl byproduct. | Formation of stable salts, complicating workup. |

| Reaction Time | 1 - 24 hours | Drive reaction to completion while minimizing degradation of product. | Incomplete conversion, product decomposition over long periods at high temp. |

| Quench Procedure | Ice/water, aqueous base | Safely destroy excess reagent, neutralize acid. | Violent exotherm, release of HCl gas, product precipitation. acsgcipr.org |

Scalability Considerations: Transitioning a laboratory procedure to an industrial scale introduces a new set of challenges that must be systematically addressed. pharmtech.com

Safety: The use of phosphorus oxychloride is a major safety concern. It reacts violently with water and the chlorination reaction itself can be highly exothermic. acsgcipr.org A thorough process safety assessment, including reaction calorimetry, is essential to design adequate cooling and emergency shutdown procedures. The workup phase, involving the quenching of excess reagent, must be carefully designed to control the exotherm and manage the evolution of HCl gas.

Process Efficiency and Sustainability: On a large scale, minimizing waste and maximizing throughput is crucial. This can be achieved by:

Telescoping Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates can significantly reduce solvent usage, waste, and processing time. acs.org

Solvent Minimization: Reducing solvent volumes directly impacts cost, energy consumption for heating/cooling, and waste disposal. acs.org

Reagent Stoichiometry: Optimizing the process to use minimal excess of reagents like POCl₃ reduces both cost and the burden on the quenching and waste treatment steps. acsgcipr.org

Equipment: The corrosive nature of POCl₃ and the HCl generated requires reactors made of compatible materials, such as glass-lined steel.

Continuous Flow Processing: For reactions that are highly exothermic, rapid, or involve unstable intermediates, continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing. digitellinc.com This technology allows for precise control over reaction time and temperature, minimizing byproduct formation and improving safety by limiting the volume of hazardous material present at any given moment. digitellinc.com

By carefully considering these optimization and scalability factors, a viable industrial process for the synthesis of this compound can be developed.

Derivatization and Chemical Transformations of 1 Chloro 7 Fluoro 6 Methoxyisoquinoline

Reactivity and Derivatization of the Chloro Substituent at C-1

The chlorine atom at the C-1 position of the isoquinoline (B145761) ring is particularly susceptible to modification. Its reactivity is enhanced by the adjacent electron-withdrawing ring nitrogen, making it an excellent leaving group for both nucleophilic substitution and a reactive handle for transition-metal-catalyzed cross-coupling reactions. ontosight.aiiust.ac.ir

The C-1 position of isoquinolines is highly activated towards nucleophilic aromatic substitution (SNAr). The ring nitrogen atom acts as an electron sink, stabilizing the negative charge of the Meisenheimer intermediate formed during the reaction. Consequently, the C-1 chloro substituent can be readily displaced by a variety of nucleophiles.

While specific studies on 1-chloro-7-fluoro-6-methoxyisoquinoline are not extensively documented, the reactivity of analogous 1-chloroisoquinolines suggests a high propensity for displacement by alkoxides, such as sodium methoxide (B1231860). researchgate.net In such reactions, the alkoxide attacks the C-1 carbon, leading to the formation of a 1-alkoxyisoquinoline derivative. The reaction typically proceeds under mild conditions, often requiring just a solution of the alkoxide in its corresponding alcohol. The higher reactivity of 2-chloroquinolines (an analogous system) toward methoxide ions compared to 4-chloroquinolines has been noted, highlighting the activation provided by the adjacent nitrogen. researchgate.net

Table 1: Representative Nucleophilic Displacement Reactions on Analogous Chloro-Heterocycles This table presents data from analogous systems to illustrate the expected reactivity.

| Substrate | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline | Sodium Methoxide | 2-Methoxyquinoline | MeOH, reflux | researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine (B178648) hydrate | 4-Hydrazinyl-8-methylquinolin-2(1H)-one | Ethanol, reflux, 4h | mdpi.com |

| 1-Chloroisoquinoline | Various Nucleophiles | 1-Substituted Isoquinolines | General SNAr | ontosight.ai |

The C-1 chloro group serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction pairs the chloro-isoquinoline with an organoboron reagent (boronic acid or ester) to form a C-C bond. harvard.edu For aryl chlorides, which are typically less reactive than bromides or iodides, the use of electron-rich and bulky phosphine (B1218219) ligands is often necessary to achieve good yields. researchgate.net Studies on the Suzuki coupling of other chloro-heterocycles, such as 2,6-dichloroquinoxaline, demonstrate that such reactions are feasible and that regioselectivity can be controlled by electronic parameters, with the position activated by the ring nitrogen (C-2) being more reactive. researchgate.net This suggests that the C-1 position of this compound would be highly reactive in Suzuki couplings.

Heck Reaction: The Heck reaction would involve coupling the C-1 position with an alkene to introduce a vinyl substituent. This transformation is a powerful tool for creating substituted alkenes from aryl halides.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C-1 position and a terminal alkyne, yielding a 1-alkynylisoquinoline. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. ontosight.aiwikipedia.org The resulting alkynylated products are valuable intermediates for further synthetic transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond by coupling the C-1 chloro group with a primary or secondary amine. This method is a powerful alternative to classical nucleophilic substitution for the synthesis of 1-aminoisoquinoline (B73089) derivatives, offering broad substrate scope and functional group tolerance.

Table 2: Examples of Cross-Coupling Reactions on Analogous Chloro-Heterocycles This table presents data from analogous systems to illustrate the expected reactivity.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,6-Dichloroquinoxaline | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Aryl-6-chloroquinoxaline | researchgate.net |

| Suzuki-Miyaura | 3-Chloropyridine | Phenylboronic acid | Pd/C, 2-(Dicyclohexylphosphino)biphenyl | 3-Phenylpyridine | researchgate.net |

| Sonogashira | Aryl Halide | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst | Arylalkyne | ontosight.ai |

The selective removal of the C-1 chloro substituent, replacing it with a hydrogen atom, is a valuable transformation for accessing the 7-fluoro-6-methoxyisoquinoline core. This hydrodehalogenation can be achieved through several methods. Catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst is a common and efficient method. harvard.edusemanticscholar.org This reaction is typically performed under mild conditions and is tolerant of many other functional groups. Alternative methods for reductive dehalogenation include the use of reducing agents like hydrazine in the presence of a catalyst, or metal/acid systems such as iron in acetic acid. organic-chemistry.org

Reactivity and Functionalization of the Fluoro Substituent at C-7

The C-7 fluoro substituent is generally less reactive than the C-1 chloro group. The fluorine atom is a poor leaving group in standard SNAr reactions unless the aromatic system is highly activated by strong electron-withdrawing groups. However, its presence opens avenues for other types of functionalization.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgshahucollegelatur.org.in The reaction utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent C-H bond. shahucollegelatur.org.inmdpi.com In this compound, the C-6 methoxy (B1213986) group is a potential DMG. wikipedia.org A methoxy group typically directs lithiation to its ortho positions. In this molecule, the positions ortho to the methoxy group are C-5 and C-7. The C-7 position is already substituted with fluorine. Therefore, the C-6 methoxy group would be expected to direct metalation preferentially to the C-5 position.

Functionalization at C-7 via DoM would require the fluorine atom to act as the directing group. While fluorine is considered a moderate DMG, its directing ability is weaker than that of a methoxy group. shahucollegelatur.org.in Therefore, achieving selective metalation at C-8 (ortho to the C-7 fluoro group) would be challenging due to the stronger directing influence of the C-6 methoxy group towards C-5. If metalation at C-8 could be achieved, the resulting aryllithium intermediate could be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of substituents at this position.

Although the fluoro group is typically a poor leaving group, SNAr reactions on fluoroarenes are well-established, particularly when the ring is activated by electron-withdrawing groups. nih.govyoutube.com In the isoquinoline ring system, the C-7 position is somewhat activated by the electron-withdrawing nature of the heterocyclic ring. However, this effect is counteracted by the electron-donating C-6 methoxy group, which deactivates the ring towards nucleophilic attack.

Despite this, displacement of the C-7 fluorine may be possible using highly nucleophilic reagents or under forcing conditions. Strong nucleophiles such as thiols, certain amines, or stabilized carbanions could potentially displace the fluoride. youtube.com The reactivity order in SNAr reactions is often F > Cl > Br > I, because the rate-limiting step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. Therefore, under specific conditions with potent nucleophiles, selective substitution at the C-7 position might be achievable. For instance, studies on polyfluoroarenes show that SNAr with amines or thiols can proceed efficiently to form C-N and C-S bonds. youtube.com

Transformations Involving the Methoxy Group at C-6

The methoxy group at the C-6 position is a key site for functionalization, allowing for the introduction of diverse substituents and modification of the molecule's electronic and steric properties.

Selective Demethylation Strategies

Common reagents for O-demethylation include strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI), Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and nucleophilic reagents like lithium iodide (LiI) or sodium cyanide (NaCN) in a polar aprotic solvent. The reactivity of these reagents would need to be carefully optimized to ensure selectivity for the C-6 methoxy group without affecting the C-1 chloro or C-7 fluoro substituents.

Table 1: Potential Reagents for Selective Demethylation of the C-6 Methoxy Group

| Reagent/Condition | Potential Advantages | Potential Challenges |

|---|---|---|

| Boron tribromide (BBr₃) | Highly effective for cleaving aryl methyl ethers. | Strong Lewis acid, may interact with the nitrogen atom or other functional groups. |

| Hydrobromic acid (HBr) | A classical and potent demethylating agent. | Harsh conditions may lead to side reactions or decomposition. |

| Lithium iodide (LiI) in pyridine (B92270) | Milder conditions compared to strong acids. | May require higher temperatures and longer reaction times. |

Modifications and Conversions to Other Alkoxy or Hydroxyl Functionalities

Following selective demethylation to the 6-hydroxyisoquinoline, the resulting hydroxyl group can serve as a handle for further modifications. Etherification reactions with various alkyl halides or tosylates in the presence of a base (e.g., K₂CO₃, NaH) would yield a range of 6-alkoxy derivatives. This allows for the introduction of different chain lengths, branched alkyl groups, or functionalized side chains, which can significantly impact the molecule's biological activity.

Furthermore, the hydroxyl group could be converted to other functionalities. For instance, reaction with triflic anhydride (B1165640) would yield a triflate, a versatile leaving group for cross-coupling reactions.

Ring System Modifications and Annulations Involving the Isoquinoline Core

The isoquinoline core of this compound is susceptible to various ring-forming reactions, known as annulations. These reactions can construct new rings fused to the existing isoquinoline framework, leading to more complex polycyclic systems. The Robinson annulation, a well-established method for forming a six-membered ring, could potentially be applied. nih.govrsc.orggoogle.com This reaction typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation. nih.govrsc.orggoogle.com The electron-withdrawing nature of the chloro and fluoro substituents may influence the reactivity of the isoquinoline ring in such transformations.

Other annulation strategies, such as those involving transition-metal catalysis or reactions with bifunctional reagents, could also be envisioned to build new heterocyclic or carbocyclic rings onto the isoquinoline scaffold. The specific regioselectivity of these reactions would be dictated by the electronic and steric environment of the isoquinoline core.

Stereoselective Transformations and Chiral Derivatization

The introduction of chirality to the this compound framework can be achieved through various stereoselective reactions. While the parent molecule is achiral, reactions at the C-1 position, for instance, could generate a stereocenter. Nucleophilic substitution of the C-1 chloro group with a chiral nucleophile would be a direct approach to introduce chirality.

Alternatively, the use of chiral auxiliaries attached to a precursor molecule could direct the stereochemical outcome of a reaction. numberanalytics.com For example, a chiral auxiliary on the nitrogen atom of a dihydroisoquinoline precursor could guide the stereoselective introduction of a substituent at the C-1 position. nih.govnih.govacs.orgorganic-chemistry.org Subsequent removal of the auxiliary would yield an enantiomerically enriched product.

Another strategy involves the use of chiral catalysts to control the stereoselectivity of a reaction. For instance, a chiral phosphoric acid could catalyze the enantioselective dearomatization of the isoquinoline ring. rsc.org The development of such stereoselective transformations is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Mechanistic Investigations of Reactions Involving 1 Chloro 7 Fluoro 6 Methoxyisoquinoline

Elucidation of Reaction Mechanisms in Isoquinoline (B145761) Functionalization

Detailed mechanistic studies specifically elucidating the functionalization of 1-Chloro-7-fluoro-6-methoxyisoquinoline are not prominently featured in the scientific literature. However, based on the reactivity of analogous halo-isoquinolines, it is plausible that functionalization reactions, particularly at the C1 position, proceed through a nucleophilic aromatic substitution (SNAr) mechanism. In such a mechanism, the attack of a nucleophile on the electron-deficient C1 carbon would lead to the formation of a tetrahedral intermediate. The stability of this intermediate would be influenced by the electronic effects of the substituents on the benzene (B151609) ring. The subsequent departure of the chloride ion would yield the functionalized isoquinoline product.

Role of Catalysts and Reagents in Directing Regioselectivity and Stereoselectivity

In the absence of specific research on this compound, the role of catalysts and reagents can be inferred from studies on related systems. For transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the choice of catalyst (specifically the metal center and the coordinating ligands) is crucial in determining the outcome of the reaction. These catalysts would typically activate the C-Cl bond at the 1-position, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The regioselectivity would be predominantly dictated by the position of the chloro substituent. Stereoselectivity would become a factor if a new chiral center is introduced during the functionalization, in which case the use of chiral ligands on the metal catalyst would be necessary to induce asymmetry.

Kinetic Studies of Key Transformation Steps

A thorough search of scientific databases reveals a lack of specific kinetic studies performed on the transformation steps of this compound. Such studies would be invaluable for understanding the reaction rates and the factors that influence them, such as temperature, concentration of reactants, and the nature of the solvent. Kinetic data would allow for the determination of the reaction order and the activation energy, providing deeper insight into the mechanism of key transformations like the initial nucleophilic attack or the bond-forming step in a catalytic cycle.

Identification and Characterization of Reaction Intermediates and Transition States

The direct identification and characterization of reaction intermediates and transition states for reactions involving this compound have not been reported. In many chemical reactions, intermediates and transition states are transient and present in very low concentrations, making their detection challenging. Spectroscopic techniques such as in-situ NMR or stopped-flow UV-Vis spectroscopy, coupled with computational modeling, are often employed to gain insights into the structure and energetics of these fleeting species. For a hypothetical SNAr reaction, the key intermediate would be the Meisenheimer complex. Characterizing the transition states would likely require high-level computational chemistry to model the energy profile of the reaction pathway.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For 1-Chloro-7-fluoro-6-methoxyisoquinoline (C₁₀H₇ClFNO), HRMS would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass. A close correlation between the two values, typically within a few parts per million (ppm), would confirm the molecular formula. This technique helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Comprehensive Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution.

¹H NMR (Proton NMR): This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shifts, integration values, and coupling patterns of the aromatic and methoxy (B1213986) protons would be analyzed to confirm the substitution pattern on the isoquinoline (B145761) core.

¹³C NMR (Carbon-13 NMR): This would reveal the number of unique carbon atoms in the molecule and their electronic environments. The chemical shifts of the carbons in the isoquinoline ring system and the methoxy group would provide further evidence for the proposed structure.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR would be a highly specific and sensitive technique. It would show a signal corresponding to the fluorine atom, and its coupling with nearby protons (¹H-¹⁹F coupling) would be invaluable for confirming the position of the fluorine substituent on the aromatic ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H bonds of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the isoquinoline core, and C-O stretching of the methoxy ether. The C-Cl and C-F bonds also have characteristic vibrations, although they may appear in the fingerprint region and can be harder to assign definitively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum would show absorption maxima (λ_max) corresponding to the π-π* transitions of the conjugated isoquinoline system. The position and intensity of these absorptions are influenced by the substituents on the ring.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC, TLC, Flash Chromatography)

Chromatographic methods are essential for both the purification of the compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for determining the purity of a sample of this compound. A sharp, single peak in the chromatogram would indicate a high degree of purity.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of a sample.

Flash Chromatography: This technique is a common method for the purification of the compound after its synthesis, separating it from byproducts and unreacted starting materials.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost.

Electronic Structure and Reactivity: DFT calculations would be employed to determine the optimized molecular geometry of 1-chloro-7-fluoro-6-methoxyisoquinoline in its ground state. From this, fundamental electronic properties can be derived. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom is expected to be a site of negative potential (nucleophilic), while the regions near the chlorine and fluorine atoms, as well as the carbon atoms of the pyridine (B92270) ring, would likely exhibit positive potential, making them susceptible to nucleophilic attack.

Illustrative DFT-Calculated Properties: The following table represents typical data that would be generated from DFT calculations for this molecule. Note: These values are hypothetical examples for illustrative purposes and are not derived from actual published research.

| Property | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A measure of chemical stability and reactivity. |

| Dipole Moment | 2.8 Debye | Quantifies the overall polarity of the molecule. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |

Spectroscopic Property Prediction: Time-Dependent DFT (TD-DFT) calculations are a standard method for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption maxima (λmax). Similarly, vibrational frequencies can be computed using DFT to predict the Infrared (IR) and Raman spectra, which correspond to the molecule's vibrational modes. These theoretical spectra are invaluable for interpreting and assigning experimental data.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the isoquinoline (B145761) core is rigid, the methoxy (B1213986) group introduces a degree of conformational flexibility. Molecular modeling techniques, particularly using molecular mechanics force fields or DFT, can be used to explore the rotational barrier of the C-O bond of the methoxy group and identify the most stable conformation.

Molecular Dynamics (MD) simulations would provide a dynamic view of the molecule's behavior over time. By simulating the motion of the atoms in a system (e.g., the molecule in a solvent like water or in a complex with a biological target), MD can reveal information about:

Conformational Stability: Assessing the stability of different rotamers of the methoxy group at various temperatures.

Solvation Effects: Understanding how solvent molecules arrange around the solute and the energetic contributions of solvation.

Intermolecular Interactions: If simulated with other molecules (e.g., a protein receptor), MD can elucidate the nature and dynamics of binding interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. The chlorine and fluorine atoms on the isoquinoline ring could participate in halogen bonding, a significant non-covalent interaction in drug design.

Quantum Chemical Analysis of Reaction Pathways and Energy Barriers

Quantum chemical methods, primarily DFT, are essential for studying reaction mechanisms. For this compound, this could involve modeling its reactivity in key chemical transformations, such as nucleophilic aromatic substitution (SNAr) at the C1 position (bearing the chlorine atom).

By mapping the potential energy surface of a reaction, chemists can:

Identify Transition States: Locate the highest energy point along the reaction coordinate, which is the transition state (TS).

Calculate Activation Energies: Determine the energy barrier (Ea) of the reaction by calculating the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Analyze Reaction Intermediates: Identify and characterize any stable intermediates, such as Meisenheimer complexes in an SNAr reaction.

This analysis would allow for a comparison of the reactivity at different sites on the molecule and predict the most likely products under various reaction conditions.

Illustrative Reaction Energy Profile Data: The table below provides a hypothetical energy profile for an SNAr reaction at the C1 position. Note: These values are for illustrative purposes only.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (isoquinoline + nucleophile). |

| Transition State (TS) | +18.5 | The energy maximum on the reaction pathway. |

| Meisenheimer Intermediate | -5.2 | A stabilized intermediate complex. |

| Products | -12.0 | The final products of the reaction. |

Retrosynthetic Analysis through Computational and Algorithmic Approaches

Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials. Computational tools and algorithms can significantly aid this process.

For this compound, a logical retrosynthetic approach would involve disconnections based on well-established named reactions for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions.

A plausible retrosynthetic disconnection is shown below:

Disconnection 1 (C=N bond): The isoquinoline core can be disconnected via a Bischler-Napieralski type reaction. This would lead back to an N-acyl-β-phenylethylamine precursor. The chlorine atom at C1 would be introduced in a subsequent step from the corresponding isoquinolinone.

Precursor Simplification: The required phenylethylamine precursor would be a polysubstituted benzene (B151609) ring, which itself could be synthesized from simpler starting materials through standard electrophilic aromatic substitution reactions to install the fluoro and methoxy groups.

Role of Computational Algorithms: Modern retrosynthesis software (e.g., AiZynthFinder, ASKCOS) uses vast reaction databases and machine learning models to propose and rank synthetic routes. nih.govchemrxiv.org For this compound, such a program would:

Identify potential disconnections based on known chemical transformations.

Suggest specific reagents and reaction conditions.

Evaluate the feasibility of each step, considering factors like regioselectivity and potential side reactions.

This algorithmic approach can uncover novel or non-obvious synthetic strategies that might be missed in a purely manual analysis.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Precursor in Complex Molecule Synthesis

Building Block for Diverse Heterocyclic Scaffolds

1-Chloro-7-fluoro-6-methoxyisoquinoline serves as a crucial intermediate in the synthesis of more complex molecular architectures. Halogenated isoquinolines are recognized as important building blocks for the creation of a wide array of pharmaceutical compounds and other complex molecules. thieme-connect.com The chloro substituent at the 1-position is a particularly useful handle for introducing molecular diversity through nucleophilic substitution and cross-coupling reactions. This allows for the construction of diverse heterocyclic scaffolds, which are central to the development of new therapeutic agents.

The reactivity of the chloro group enables its displacement by various nucleophiles, facilitating the attachment of different functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility allows chemists to generate libraries of compounds with varied structures, which can then be screened for biological activity.

Synthesis of Analogs with Modified Pharmacophores for Structure-Activity Relationship (SAR) Studies

The development of new drugs often relies on a detailed understanding of the relationship between a molecule's structure and its biological activity. Structure-Activity Relationship (SAR) studies involve the synthesis and evaluation of a series of analogs of a lead compound to identify the key structural features, or pharmacophores, that are essential for its desired biological effect.

Substituted isoquinolines are frequently used as scaffolds in SAR studies due to the significant impact of substituents on their biological activity. nih.gov The presence and position of functional groups on the isoquinoline (B145761) ring can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties. For instance, in the broader class of quinolines and isoquinolines, the introduction of halogen and methoxy (B1213986) groups is a common strategy to modulate biological activity.

This compound is an ideal starting material for the synthesis of analogs for SAR studies. The chloro, fluoro, and methoxy groups each offer opportunities for modification, allowing for a systematic exploration of how changes in electronics and sterics at these positions affect the interaction of the molecule with its biological target.

Table 1: Key Substituents and Their Potential Roles in SAR Studies

| Substituent | Position | Potential Role in Modulating Biological Activity |

| Chloro | 1 | - Serves as a reactive site for introducing diverse substituents. - Can influence the overall electronic properties and reactivity of the molecule. |

| Fluoro | 7 | - Can enhance metabolic stability. - Modulates the acidity/basicity of nearby functional groups. - Can participate in hydrogen bonding interactions with biological targets. |

| Methoxy | 6 | - Can act as a hydrogen bond acceptor. - Influences solubility and lipophilicity. - Can be a site for metabolic transformation. |

Ligand Design in Catalysis and Asymmetric Synthesis (e.g., in Rhodium(III)-catalyzed processes)

While specific examples of this compound being used as a ligand in Rhodium(III)-catalyzed processes are not extensively documented in the current literature, the broader class of isoquinoline derivatives has been recognized for its potential in ligand design for asymmetric catalysis. nih.gov Chiral isoquinoline-containing ligands have been successfully employed in a variety of metal-catalyzed reactions to achieve high levels of enantioselectivity. nih.govthieme-connect.commdpi.com

The nitrogen atom in the isoquinoline ring can coordinate to a metal center, and by introducing chiral substituents, it is possible to create a chiral environment around the metal. This chiral environment can then direct the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product over the other.

Given its structure, this compound could potentially be modified to incorporate chiral moieties, thereby serving as a scaffold for new ligands in asymmetric synthesis. The electronic properties of the fluoro and methoxy groups could also influence the catalytic activity of the resulting metal complex.

Exploration as a Chemical Probe for Biological Systems Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing researchers to study its function in a biological system. nih.gov The development of effective chemical probes is crucial for understanding complex biological processes and for the validation of new drug targets.

Although the use of this compound as a chemical probe has not been specifically reported, its structural features suggest its potential in this area. The isoquinoline scaffold is present in many biologically active compounds, and the substituents on this particular derivative could be exploited for probe development. mdpi.comresearchgate.netrsc.orgmdpi.com For instance, the chloro group could be used as a reactive handle to attach reporter tags, such as fluorescent dyes or biotin, which would allow for the visualization and isolation of the target protein.

Furthermore, the fluoro and methoxy groups could be systematically varied to optimize the potency and selectivity of the probe for its intended target. The development of fluorinated probes is of particular interest as the fluorine atom can be used as a sensitive reporter for NMR studies.

Role in Agrochemical Research and Development

Isoquinoline derivatives have found applications in the agrochemical industry as herbicides, insecticides, and fungicides. numberanalytics.comresearchgate.netwikipedia.org The diverse biological activities of isoquinolines make them attractive scaffolds for the discovery of new crop protection agents. mdpi.commdpi.com

While the specific application of this compound in agrochemical research is not well-documented, its structural similarity to other biologically active isoquinolines suggests that it could be a valuable starting point for the synthesis of novel agrochemicals. The presence of halogen and methoxy substituents is a common feature in many commercial pesticides, as these groups can enhance the efficacy and metabolic stability of the compounds. Further research would be needed to explore the potential of derivatives of this compound in this field.

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Isoquinoline (B145761) Derivatization

The synthesis of 1-Chloro-7-fluoro-6-methoxyisoquinoline itself represents the first and most critical research objective. While general methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, are well-established, their applicability and efficiency for creating this specific substitution pattern need to be investigated. ingentaconnect.commdpi.com Future research should focus on developing a robust and high-yielding synthesis protocol.

Furthermore, there is a growing emphasis on "green chemistry" principles in organic synthesis. tandfonline.com Research into sustainable methodologies for the synthesis of this and other isoquinoline derivatives could involve the use of environmentally benign solvents, catalysts, and energy sources. tandfonline.comresearchgate.net The development of one-pot or tandem reactions that minimize waste and improve atom economy would be a significant advancement. nih.gov

Expanding Derivatization Strategies for Enhanced Structural Diversity and Complexity

Once a reliable synthesis of this compound is established, the next logical step is to explore its reactivity and use it as a scaffold for further derivatization. The chlorine atom at the C1 position is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Research should systematically investigate reactions with various nucleophiles (e.g., amines, alcohols, thiols, and carbon nucleophiles) to build a library of novel derivatives.

Moreover, the aromatic core of the isoquinoline ring system can be subjected to various electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered. nih.gov Expanding these derivatization strategies will be crucial for creating a diverse set of molecules with potentially unique biological activities and material properties. researchgate.net

Advanced Mechanistic Insights via In Situ Spectroscopic Techniques and Advanced Computational Methods

A deep understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is essential for optimizing reaction conditions and predicting outcomes. Future research should employ advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, to monitor reactions in real-time. mdpi.comnumberanalytics.comresearchgate.net These techniques can provide valuable information about reaction intermediates and transition states, shedding light on the underlying mechanistic pathways. youtube.comnumberanalytics.com

In conjunction with experimental studies, advanced computational methods, such as density functional theory (DFT) calculations, can be used to model reaction pathways, predict reactivity, and elucidate the electronic properties of the molecule and its derivatives. This synergistic approach of combining experimental and computational chemistry will be invaluable for gaining a comprehensive understanding of the chemical behavior of this compound.

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to drug discovery and materials science. nih.govnih.gov In the context of this compound, AI and ML algorithms could be employed for several purposes. These include predicting the biological activities of virtual derivatives, optimizing synthetic routes, and identifying potential drug targets. researchgate.netmdpi.com

By training machine learning models on existing data for other isoquinoline derivatives, it may be possible to predict the properties and potential applications of new compounds based on the this compound scaffold. springernature.com This in silico approach can help to prioritize synthetic targets and accelerate the discovery process.

Exploration of New Catalytic and Material Science Applications for Isoquinoline Derivatives

The unique electronic properties conferred by the fluorine, chlorine, and methoxy (B1213986) substituents on the isoquinoline core may lead to novel applications in catalysis and material science. Isoquinoline derivatives have been explored as ligands for transition metal catalysts and as building blocks for functional materials. amerigoscientific.com Future research should investigate the potential of this compound and its derivatives in these areas.

For instance, the nitrogen atom in the isoquinoline ring can coordinate with metal centers, making these compounds potential ligands for various catalytic transformations. chemicalbook.com Additionally, the aromatic and heterocyclic nature of the molecule suggests that its derivatives could be investigated for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics. numberanalytics.comacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-7-fluoro-6-methoxyisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key factors include solvent polarity (e.g., DMF for SNAr reactions) and temperature control (60–100°C for halogen exchange). For example, substituting a hydroxyl group with chlorine using POCl₃ requires anhydrous conditions to avoid hydrolysis . Yield optimization often involves monitoring intermediates via TLC or HPLC and adjusting stoichiometric ratios of halogenating agents (e.g., Cl⁻/F⁻ sources) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons in the 7.0–8.5 ppm range, with splitting patterns indicating substituent positions. The methoxy group (-OCH₃) typically appears as a singlet near 3.8–4.0 ppm .

- ¹³C NMR : Chlorine and fluorine substituents cause distinct deshielding effects; for example, C-Cl appears near 125–135 ppm, while C-F is upfield (~110–120 ppm) .

- Mass Spectrometry (MS) : The molecular ion peak should match the exact mass (e.g., C₁₀H₆ClFNO⁺: calculated 210.02 g/mol). Fragmentation patterns (e.g., loss of Cl⁻ or F⁻) confirm substituent stability .

Q. What purification methods are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel and a gradient eluent (e.g., hexane:ethyl acetate 4:1 to 2:1) effectively separates polar byproducts. For crystalline products, recrystallization in ethanol/water mixtures enhances purity. Purity >95% is typically verified via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, OCH₃) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and F groups activate the isoquinoline ring toward electrophilic substitution but deactivate it toward nucleophilic attack. Computational studies (DFT calculations) can predict reactive sites: for example, the C-1 position (Cl-substituted) may exhibit higher electrophilicity, enabling Suzuki-Miyaura coupling with aryl boronic acids. Solvent effects (e.g., DMF vs. THF) and catalyst choice (e.g., Pd(PPh₃)₄) must be optimized to balance steric hindrance from the methoxy group .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated isoquinoline derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity or tautomerism. For example, fluorine’s strong electronegativity may shift NMR peaks unpredictably in DMSO-d₆ vs. CDCl₃. To validate

- Compare experimental results with computational simulations (e.g., Gaussian software for NMR chemical shifts).

- Use heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm connectivity .

Q. How can the environmental stability and degradation pathways of this compound be studied under simulated indoor surface conditions?

- Methodological Answer : Apply microspectroscopic techniques (e.g., ToF-SIMS or AFM-IR) to analyze adsorption on silica or cellulose surfaces (common indoor materials). Track degradation products via LC-MS after exposure to UV light (simulating sunlight) or ozone. Kinetic studies under controlled humidity (30–70% RH) reveal hydrolysis rates, particularly at the methoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.